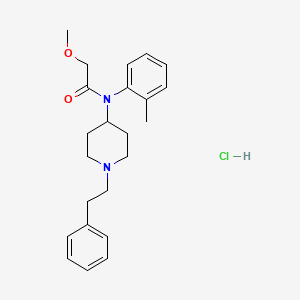![molecular formula C11H14ClN3O2 B12349413 4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol;hydrochloride CAS No. 1856028-10-8](/img/structure/B12349413.png)
4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol;hydrochloride is a complex organic compound that features a pyrazole ring attached to a benzene ring through an aminomethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Aminomethylation: The pyrazole ring is then aminomethylated using formaldehyde and a secondary amine.
Coupling with Benzene-1,3-diol: The aminomethylated pyrazole is coupled with benzene-1,3-diol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding quinones or carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-methylpyrazole: A simpler analog with similar pyrazole structure.
4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzene-1,3-diol: A compound with an ethyl group instead of a methyl group on the pyrazole ring.
Uniqueness
4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol is unique due to its specific aminomethyl linkage and the presence of both pyrazole and benzene-1,3-diol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1856028-10-8 |
|---|---|
Molekularformel |
C11H14ClN3O2 |
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
4-[[(1-methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-14-5-4-11(13-14)12-7-8-2-3-9(15)6-10(8)16;/h2-6,15-16H,7H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
FGXCKCLRIKTHCR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)NCC2=C(C=C(C=C2)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B12349337.png)

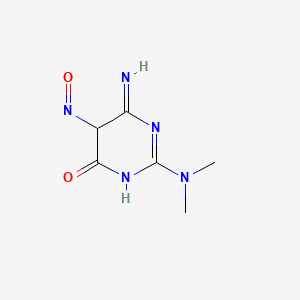
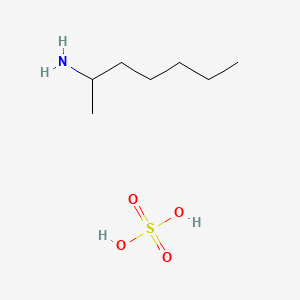

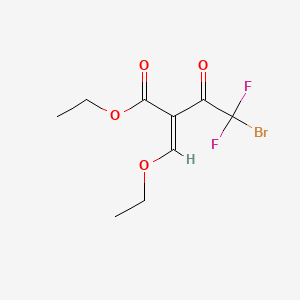

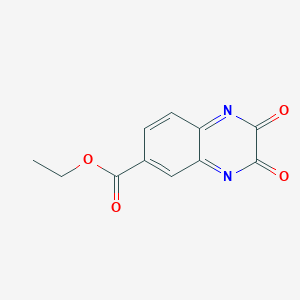
![N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12349395.png)
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12349398.png)
![15-Bromo-8-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,4'-piperidine]-7,12-dione hydrochloride](/img/structure/B12349400.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349409.png)

